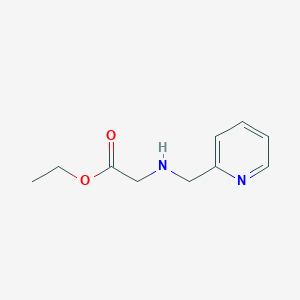

N-(2-Pyridylmethyl)glycine Ethyl Ester

CAS No.: 62402-24-8

Cat. No.: VC2364288

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62402-24-8 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | ethyl 2-(pyridin-2-ylmethylamino)acetate |

| Standard InChI | InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3 |

| Standard InChI Key | UCSBXEQEHOOKHG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CNCC1=CC=CC=N1 |

| Canonical SMILES | CCOC(=O)CNCC1=CC=CC=N1 |

Introduction

Chemical Structure and Properties

N-(2-Pyridylmethyl)glycine Ethyl Ester has the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . The structure consists of a pyridine ring connected to a glycine ethyl ester moiety through a methylene bridge, where the nitrogen of glycine forms a secondary amine with the pyridylmethyl group. This arrangement creates a molecule with specific chemical reactivity patterns and characteristics .

The compound exhibits an exact mass of 194.10600 and a predicted pKa value of 5.40±0.20, indicating its acid-base properties . Its lipophilicity is reflected in the calculated LogP value of 1.12520, suggesting moderate lipid solubility that balances with its water solubility . The polar surface area (PSA) of 51.22000 provides insight into its potential membrane permeability, an important consideration for biological applications .

The chemical reactivity of N-(2-Pyridylmethyl)glycine Ethyl Ester is largely influenced by its functional groups. The pyridine nitrogen can act as a weak base and potential ligand for metal coordination, while the secondary amine can participate in various reactions including alkylation and acylation. The ethyl ester group is susceptible to hydrolysis under appropriate conditions, which can be leveraged for specific chemical transformations or controlled release applications.

Table 1: Chemical Properties of N-(2-Pyridylmethyl)glycine Ethyl Ester

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H14N2O2 | |

| Molecular Weight | 194.23 g/mol | |

| Exact Mass | 194.10600 | |

| pKa (Predicted) | 5.40±0.20 | |

| LogP | 1.12520 | |

| PSA | 51.22000 |

Physical Characteristics

N-(2-Pyridylmethyl)glycine Ethyl Ester presents as a clear liquid with a color range from colorless to pale yellow or sometimes with a green tint . Its specific gravity is approximately 1.10 at.20°C, making it slightly denser than water . The compound has a relatively high boiling point of 134°C at 0.2 Torr pressure or 285.663°C at standard atmospheric pressure (760 mmHg) .

The refractive index of N-(2-Pyridylmethyl)glycine Ethyl Ester falls within the range of 1.5050-1.5070, or approximately 1.51, which is valuable information for analytical identification and purity assessment . Its flash point is reported to be 126.565°C, indicating that it is combustible but requires relatively high temperatures to ignite .

Due to its sensitivity to air, N-(2-Pyridylmethyl)glycine Ethyl Ester requires specific storage conditions. It is recommended to store the compound under an inert gas atmosphere, such as nitrogen or argon, at temperatures between 2–8°C . Under these conditions, the compound maintains its stability and chemical integrity for longer periods, which is essential for research applications requiring high purity standards.

Table 2: Physical Characteristics of N-(2-Pyridylmethyl)glycine Ethyl Ester

Synthesis Methods

The synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester typically involves a series of chemical reactions designed to efficiently form the desired product with high purity. Based on the available literature, several approaches have been documented for its preparation.

One common synthetic route begins with the reaction between 2-pyridylmethylamine and ethyl bromoacetate in the presence of a base such as triethylamine or potassium carbonate. This nucleophilic substitution reaction occurs with the amino group of 2-pyridylmethylamine attacking the α-carbon of ethyl bromoacetate, displacing the bromine and forming the desired N-(2-pyridylmethyl)glycine ethyl ester.

Alternative synthetic methods have been reported in the literature, including:

-

Reductive amination between 2-pyridinecarboxaldehyde and glycine ethyl ester using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

-

Condensation reactions utilizing coupling agents to facilitate the formation of the required chemical bonds under milder conditions.

-

Microwave-assisted synthesis, which often provides enhanced yields and purity while reducing reaction times significantly.

The synthesis of this compound has been documented in several scientific publications. Jarenmark et al. (2010) in Dalton Transactions, Belgodere et al. (1985) in Heterocycles, and Desroy et al. (2009) in Bioorganic and Medicinal Chemistry have all reported preparations of N-(2-Pyridylmethyl)glycine Ethyl Ester or its derivatives with varying yields . Early work by Winterfeld and Gierenz (1959) in Chemische Berichte also established foundational methods for the preparation of this compound .

The purification of N-(2-Pyridylmethyl)glycine Ethyl Ester typically involves techniques such as distillation under reduced pressure, column chromatography, or recrystallization of derivatives, depending on the specific requirements for purity and scale of production.

Applications in Research and Industry

N-(2-Pyridylmethyl)glycine Ethyl Ester has found numerous applications across various fields, particularly in scientific research and industrial processes. Its unique structural features make it a valuable compound for multiple purposes.

In proteomics research, N-(2-Pyridylmethyl)glycine Ethyl Ester serves as a cleavable linker in the synthesis of affinity tags for protein purification. This application capitalizes on the compound's ability to form stable connections that can be selectively cleaved under specific conditions, allowing for the efficient isolation and analysis of target proteins. This property has made it particularly valuable in the development of novel protein purification methodologies.

The compound's potential as a building block in medicinal chemistry has been explored in various studies. Its incorporation into more complex molecular structures can impart specific properties or biological activities to the resulting compounds. The nitrogen-containing pyridine ring, in particular, can serve as a key pharmacophore in drug design, potentially influencing receptor binding or enzymatic interactions.

In coordination chemistry, N-(2-Pyridylmethyl)glycine Ethyl Ester can function as a ligand for metal complexation due to the presence of multiple coordination sites (pyridine nitrogen, amine nitrogen, and carbonyl oxygen). Such metal complexes have been investigated for their potential catalytic activities and spectroscopic properties, contributing to advancements in this field.

The compound also finds applications in organic synthesis as an intermediate for the preparation of more complex molecules. Its functional groups allow for selective modifications and transformations, making it a versatile synthetic building block.

Table 3: Applications of N-(2-Pyridylmethyl)glycine Ethyl Ester

| Field | Application | Key Advantages | Reference |

|---|---|---|---|

| Proteomics Research | Cleavable linker for affinity tags | Selective cleavage properties | |

| Medicinal Chemistry | Building block for bioactive compounds | Structural contributions to biological activity | |

| Coordination Chemistry | Ligand for metal complexation | Multiple coordination sites | |

| Organic Synthesis | Intermediate for complex molecules | Versatile functional groups |

Biological Activity

The biological activity of N-(2-Pyridylmethyl)glycine Ethyl Ester is primarily attributed to the presence of the pyridine moiety, which contributes to its interactions with various biological systems. Although comprehensive studies on its specific biological effects are still emerging, several potential activities have been identified through research.

The compound's ability to form complexes with metals suggests potential applications in metalloenzyme inhibition or modulation. The pyridine ring can interact with metal ions in enzyme active sites, potentially influencing enzymatic activity. This property could be exploited in the development of therapeutic agents targeting specific metalloenzymes.

Some derivatives and analogs of N-(2-Pyridylmethyl)glycine Ethyl Ester have shown promising antimicrobial properties, particularly against certain bacterial strains. These findings suggest potential applications in the development of novel antibacterial agents. The compound's structural features might enable interactions with bacterial cell components, disrupting essential cellular processes.

Research has also indicated possible interactions with various biological receptors, including certain neurotransmitter receptors where the pyridine structure could mimic natural ligands. These interactions could potentially be harnessed for neurological applications, though further research is needed to fully characterize these effects.

In cellular studies, the compound has demonstrated the ability to penetrate cell membranes, likely due to its balanced lipophilicity and molecular size. This property is crucial for potential therapeutic applications where intracellular targets are involved.

It is important to note that the full spectrum of biological activities and mechanisms of action of N-(2-Pyridylmethyl)glycine Ethyl Ester requires further investigation. Current research continues to explore its potential in various biological systems, which may uncover additional applications in medicine and biotechnology.

Related Compounds

N-(2-Pyridylmethyl)glycine Ethyl Ester belongs to a family of structurally related compounds that share similar core features but differ in specific functional groups or substitution patterns. Understanding these relationships helps contextualize its chemical properties and potential applications.

Several compounds share structural similarities with N-(2-Pyridylmethyl)glycine Ethyl Ester, including:

-

N-(3-Pyridylmethyl)glycine Ethyl Ester: This positional isomer contains the pyridine nitrogen at position 3 rather than position 2. This structural difference likely results in altered electronic properties and potentially different biological activity profiles.

-

N-(4-Pyridylmethyl)glycine Ethyl Ester: Another positional isomer with the pyridine nitrogen at position 4, offering different spatial arrangements for potential interactions with biological targets.

-

N-(2-Picolyl)glycine: The free acid form (non-esterified) of the compound, which would exhibit different solubility properties and increased polarity compared to the ethyl ester .

-

Methyl N-(2-Pyridylmethyl)glycinate: A close analog with a methyl ester instead of an ethyl ester, resulting in slightly different physical properties such as lower boiling point and altered lipophilicity.

These related compounds form a chemical family that can be synthesized via similar methods and often share applications in research and development. The subtle structural differences between these compounds can significantly impact their chemical reactivity, physical properties, and biological activities.

Structure-activity relationship studies involving these related compounds provide valuable insights into how specific structural elements contribute to function. For example, comparative studies may reveal whether the position of the pyridine nitrogen significantly affects binding to biological targets or if the ester group size influences membrane permeability.

The investigation of such structural analogs continues to be an important area of research, potentially leading to the development of compounds with enhanced properties for specific applications in fields ranging from medicinal chemistry to materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume